9H-fluorene-9-carboxamide
Overview
Description
9H-Fluorene-9-carboxamide is an organic compound with the molecular formula C14H11NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxamide functional group at the 9th position of the fluorene ring
Mechanism of Action
Target of Action
The primary target of 9H-fluorene-9-carboxamide is the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .
Mode of Action
This compound acts as an MTP inhibitor . By inhibiting MTP, it disrupts the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .
Biochemical Pathways
The inhibition of MTP affects the lipid metabolism pathway . It leads to a reduction in the secretion of intestinally derived apoB48 lipoproteins-chylomicrons and hepatically derived VLDL . This can result in a decrease in plasma triglyceride and cholesterol levels .
Result of Action
The inhibition of MTP by this compound can lead to a reduction in plasma triglyceride and cholesterol levels . This could potentially be beneficial in the management of conditions like dyslipidemia and metabolic disorders .
Biochemical Analysis
Biochemical Properties
9H-fluorene-9-carboxamide has been studied as a potential inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .
Cellular Effects
In the context of metabolic disorders, this compound’s inhibition of MTP can lead to a reduction in plasma triglyceride and cholesterol . This is due to the role of MTP in the production of triglyceride-rich lipoproteins like VLDL and LDL, which are known to be atherogenic .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MTP. By inhibiting MTP, this compound prevents the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with MTP. MTP plays a crucial role in the generation of triglyceride-rich chylomicrons in the liver and VLDL in the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboxamide typically involves the reaction of fluorene with a suitable carboxylating agent. One common method is the reaction of fluorene with phosgene to form fluorene-9-carbonyl chloride, which is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the same steps as the laboratory synthesis but with enhanced efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Fluorene-9-carboxylic acid and other oxidized derivatives.
Reduction: Fluorene-9-amine and other reduced forms.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
9H-Fluorene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Comparison with Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
9H-Fluorene-9-amine: Contains an amine group at the 9th position.
N-aryl-9-oxo-9H-fluorene-1-carboxamides: These compounds have been studied for their anticancer properties and differ in the position and nature of the substituents on the fluorene ring.
Uniqueness: 9H-Fluorene-9-carboxamide is unique due to its specific functional group and the resulting chemical properties
Biological Activity
9H-fluorene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 225.25 g/mol. The compound features a fluorene backbone, which is known for its aromatic properties, making it a versatile scaffold in drug design.
Research indicates that this compound and its derivatives may act through several mechanisms:
- Caspase Activation : It has been identified as an inducer of apoptosis by activating caspases, which are critical enzymes in the apoptotic process. This activity was observed in various cancer cell lines, suggesting its potential as an anticancer agent .
- Cell Cycle Arrest : In studies involving human cancer cell lines such as T47D and HCT116, it was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. For example:
- N-Aryl Substitutions : Variants with different aryl groups have shown varying degrees of potency. Compounds like N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide exhibited sub-micromolar potencies against cancer cell lines, indicating that specific substitutions can enhance biological activity .
Biological Activity Data
Compound | EC50 (µM) | Target Cell Line | Mechanism |
---|---|---|---|
N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | 0.15 - 0.29 | T47D, HCT116, SNU398 | Caspase activation |
N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | Sub-micromolar | T47D, HCT116, SNU398 | Caspase activation |
Case Studies
- High-throughput Screening : A study utilized a caspase-based high-throughput screening assay to identify N-aryl derivatives of 9H-fluorene-1-carboxamides as potent apoptosis inducers. The lead compound showed significant activity against multiple cancer cell lines .
- Mechanistic Insights : Further investigations revealed that modifications at the 7-position of the fluorene ring improved activity significantly. Compounds with these modifications were found to be more effective in inhibiting tubulin polymerization, suggesting a shift in their mechanism of action .
Properties
IUPAC Name |
9H-fluorene-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCQSAJFUXACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322889 | |
Record name | 9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-95-6 | |
Record name | Fluorene-9-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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